Product packaging for 2-(Morpholine-4-sulfonyl)benzaldehyde(Cat. No.:CAS No. 862500-24-1)

2-(Morpholine-4-sulfonyl)benzaldehyde

Cat. No.: B1291045
CAS No.: 862500-24-1
M. Wt: 255.29 g/mol
InChI Key: GSDGTTZDQFKUBA-UHFFFAOYSA-N
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Description

Significance of Sulfonylated Benzaldehydes and Morpholine (B109124) Scaffolds in Organic Chemistry

Sulfonylated benzaldehydes are a class of organic compounds that have garnered considerable attention due to their diverse reactivity and utility as synthetic intermediates. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the aldehyde, making it a valuable component in various chemical transformations. These compounds serve as precursors for the synthesis of a wide array of more complex molecules, including pharmaceuticals and materials with unique properties.

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. chemspider.comresearchgate.net Its presence can improve aqueous solubility, metabolic stability, and bioavailability, while also providing a key interaction point with biological targets. chemspider.comresearchgate.net The morpholine ring is found in numerous approved drugs, underscoring its importance in the development of new therapeutic agents. chemspider.com

The combination of these two functionalities in 2-(Morpholine-4-sulfonyl)benzaldehyde suggests a molecule with a rich potential for derivatization and application. The aldehyde group offers a handle for a multitude of chemical reactions, while the morpholine-sulfonyl portion could impart favorable biological or material properties.

Research Gaps and Future Directions Pertaining to the Compound

Despite the individual prominence of its components, a thorough review of the scientific literature reveals a significant lack of specific research focused on this compound. While its para-substituted isomer, 4-(Morpholine-4-sulfonyl)benzaldehyde, has been documented and is commercially available, the ortho-isomer remains conspicuously absent from detailed scientific reports. This disparity highlights a substantial research gap.

The primary areas where knowledge is lacking include:

Synthesis: There are no established and optimized synthetic routes specifically for this compound. Developing efficient and scalable methods for its preparation is a crucial first step for any further investigation.

Physicochemical Properties: Detailed characterization of its physical and chemical properties, such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry), is not publicly available.

Reactivity: The chemical reactivity of the ortho-isomer has not been systematically studied. Understanding how the ortho-positioning of the morpholine-sulfonyl group influences the reactivity of the benzaldehyde (B42025) is essential for its application as a synthetic building block.

Biological Activity: There is no reported data on the biological or pharmacological activity of this compound. Given the prevalence of the morpholine moiety in bioactive compounds, screening this molecule for various biological activities is a logical and potentially fruitful avenue of research.

Future research should therefore be directed at addressing these fundamental gaps. The development of a reliable synthetic pathway would enable the scientific community to access this compound for further studies. Subsequent investigations into its chemical reactivity could unveil novel transformations and applications in organic synthesis. Finally, comprehensive biological screening could reveal potential therapeutic applications, further expanding the utility of morpholine-containing compounds in drug discovery. The uncharted nature of this compound presents a clear and compelling case for its in-depth scientific exploration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO4S B1291045 2-(Morpholine-4-sulfonyl)benzaldehyde CAS No. 862500-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-9-10-3-1-2-4-11(10)17(14,15)12-5-7-16-8-6-12/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDGTTZDQFKUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640473
Record name 2-(Morpholine-4-sulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862500-24-1
Record name 2-(Morpholine-4-sulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Retrosynthetic Analyses

Established Synthetic Routes for 2-(Morpholine-4-sulfonyl)benzaldehyde and Analogues

The construction of this compound and related structures relies on a combination of well-established and modern synthetic methods. Key strategies involve the functionalization of a benzaldehyde (B42025) core, the formation of the morpholine (B109124) heterocycle, and the use of condensation reactions to build larger, more complex scaffolds.

Sulfonylation Reactions in Benzaldehyde Functionalization

The introduction of the sulfonyl group onto the benzaldehyde ring is a critical step in the synthesis of the target molecule. Modern organic synthesis has moved beyond classical methods, which often require harsh conditions and pre-functionalized substrates, towards more efficient C-H functionalization strategies. researchgate.net

A prominent method for the ortho-sulfonylation of benzaldehydes involves copper-mediated C-H activation. chemrxiv.orgresearchgate.net This approach utilizes a transient directing group, such as β-alanine, which reversibly forms an imine with the aldehyde. researchgate.netresearchgate.net This imine then acts as a directing group, guiding the copper catalyst to activate a C-H bond at the ortho-position (β-position relative to the imine nitrogen). The reaction proceeds via a researchgate.netresearchgate.net cupracyclic intermediate, which then reacts with a sulfinate salt to form the C-S bond with high regioselectivity. chemrxiv.orgresearchgate.net Copper fluoride (B91410) (CuF₂) often serves as both the copper source and the oxidant in this process. chemrxiv.orgresearchgate.net This method is advantageous as it avoids the need for pre-installing and later removing a directing group, streamlining the synthetic sequence. researchgate.net

The general scheme for this transient-directed sulfonylation is presented below:

Reactant 1Reactant 2Catalyst/ReagentsProductKey Feature
BenzaldehydeSulfinate Salt (R-SO₂Na)CuF₂, β-alanine (cat.)ortho-Sulfonylated BenzaldehydeTransient imine directing group ensures exclusive ortho-regioselectivity. chemrxiv.orgresearchgate.net

This strategy has been successfully applied to a broad range of benzaldehydes and sulfinate salts, demonstrating its versatility in creating functionalized aromatic scaffolds. researchgate.net

Assembly of the Morpholine Ring System

The morpholine moiety is a privileged structure in medicinal chemistry, valued for its ability to improve physicochemical properties like water solubility and metabolic stability. nih.govresearchgate.netnih.gov While it is often introduced as a pre-formed building block via nucleophilic substitution with morpholine itself, de novo syntheses allow for the creation of more complex and highly substituted analogues. nih.govacs.org

One powerful de novo strategy involves a multicomponent Ugi reaction followed by an intramolecular cyclization. acs.org This approach assembles the morpholine ring from simpler, readily available starting materials. For instance, an α-hydroxy oxo-component can react with an isocyanide, trimethylsilyl (B98337) azide, and a 2-hydroxyethylamine derivative in a Ugi-tetrazole reaction. nih.govacs.org The resulting adduct is then treated with a base (e.g., sodium hydride) to induce an intramolecular SN2 reaction, closing the ring to form the morpholine system. acs.org This method provides access to morpholine rings with substitution at multiple positions, a feat difficult to achieve with traditional building-block approaches. acs.org

StepReaction TypeKey ReagentsIntermediate/Product
1Ugi-tetrazole multicomponent reactionα-hydroxy ketone, isocyanide, TMS-azide, 2-hydroxyethylamineUgi adduct
2Intramolecular SN2 CyclizationSodium Hydride (NaH)Substituted Morpholine

This de novo assembly is particularly valuable for generating novel scaffolds where the morpholine ring is a central, integrated component rather than a peripheral substituent. nih.gov

Condensation Reactions for Scaffold Construction

Functionalized benzaldehydes like this compound are valuable intermediates for constructing more elaborate molecular architectures through condensation reactions. These reactions form new carbon-carbon or carbon-heteroatom bonds, enabling the assembly of complex heterocyclic systems.

A prime example is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). nih.gov Using a functionalized benzaldehyde in this reaction leads to the formation of highly substituted dihydropyrimidinones. nih.gov These products can serve as common intermediates for further modifications, such as cycloadditions or cross-coupling reactions, to generate diverse molecular libraries. nih.gov

Aldol-type condensation reactions are also frequently employed. For example, the condensation of 2-acetylpyridine (B122185) with substituted benzaldehydes can furnish complex products like 1,5-diketones or cyclized cyclohexanol (B46403) derivatives, which can be precursors to scaffolds like terpyridines. rsc.org These reactions typically involve base or acid catalysis and demonstrate how the aldehyde functionality serves as a key electrophilic partner in building larger molecular frameworks.

Retrosynthetic Strategies for Target Molecule Disconnection

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials by breaking bonds, a process known as disconnection. kccollege.ac.inamazonaws.com

Key Disconnections and Derived Synthons

For this compound, two primary disconnections are most logical, focusing on the bonds that are readily formed using reliable chemical reactions. amazonaws.com These disconnections are typically made adjacent to heteroatoms. amazonaws.comox.ac.uk

C-S Bond Disconnection: The bond between the benzene (B151609) ring and the sulfur atom of the sulfonyl group is a key disconnection point.

Disconnection: C(aryl)-S(O₂)

Synthons: This break generates a 2-formylphenyl anion synthon (A ) and a morpholinosulfonyl cation synthon (B ).

Synthetic Equivalents: The real-world reagents, or synthetic equivalents, for these synthons would be benzaldehyde (for A , with the C-H bond to be functionalized) and morpholine-4-sulfonyl chloride (for B ). The forward reaction corresponding to this disconnection is a Friedel-Crafts-type sulfonylation or, more modernly, a directed C-H sulfonylation. chemrxiv.orgresearchgate.net

S-N Bond Disconnection: The sulfonamide bond between the sulfur atom and the morpholine nitrogen is another strategic point for disconnection.

Disconnection: S-N

Synthons: This leads to a 2-formylbenzenesulfonyl cation synthon (C ) and a morpholinide anion synthon (D ).

Synthetic Equivalents: The corresponding synthetic equivalents are 2-formylbenzenesulfonyl chloride (C ) and morpholine (D ). The forward reaction is the standard and highly reliable formation of a sulfonamide from a sulfonyl chloride and a secondary amine.

The concept of Functional Group Interconversion (FGI) is also crucial. researchgate.net For example, the aldehyde group might be retrosynthetically derived from the oxidation of a benzyl (B1604629) alcohol or the reduction of a carboxylic acid, allowing for more flexibility in the synthetic plan.

Key Retrosynthetic Disconnections
DisconnectionBond BrokenSynthons GeneratedCorresponding Synthetic Equivalents (Reagents)Forward Reaction
C-S DisconnectionAryl C-S2-formylphenyl anion + Morpholinosulfonyl cationBenzaldehyde + Morpholine-4-sulfonyl chlorideDirected C-H Sulfonylation
S-N DisconnectionSulfonamide S-N2-formylbenzenesulfonyl cation + Morpholinide anion2-formylbenzenesulfonyl chloride + MorpholineSulfonamide Formation

Advanced Synthetic Approaches

Advanced synthetic methodologies for preparing this compound and related structures leverage catalytic strategies and stereoselective pathways to achieve high efficiency, regioselectivity, and enantioselectivity. These approaches are crucial for accessing complex molecular architectures for various applications in research and development.

Catalytic Strategies in the Synthesis of Morpholine-Sulfonylated Aldehydes

The introduction of the morpholine-4-sulfonyl group onto a benzaldehyde scaffold can be achieved through modern catalytic methods that offer advantages over classical synthetic routes. These strategies primarily involve organocatalysis and metal-mediated transformations, which facilitate direct C-H functionalization or the construction of key structural motifs.

Organocatalysis has emerged as a powerful tool for aldehyde transformations, utilizing small organic molecules to catalyze reactions with high chemo- and enantioselectivity. rsc.org In the context of synthesizing sulfonylated aldehydes, N-Heterocyclic Carbenes (NHCs) have been particularly effective. One notable strategy involves an NHC-catalyzed radical-mediated sulfonyl methylation of aldehydes to produce α-sulfonyl ketones. organic-chemistry.orgnih.gov This process typically involves the generation of a Breslow intermediate from the aldehyde and the NHC, which then engages in a single-electron transfer (SET) process with an α-iodosulfone to facilitate a radical-radical coupling. organic-chemistry.orgnih.gov This approach operates under mild, metal-free conditions and demonstrates good functional group tolerance. organic-chemistry.org

Another avenue of organocatalysis involves the use of morpholine-derived catalysts themselves. Studies have shown that morpholine-based organocatalysts can be effective in reactions such as the 1,4-addition of aldehydes to nitroolefins. nih.gov While the enamine intermediates formed from morpholine are sometimes less reactive than those from pyrrolidine (B122466) due to the electronic effects of the oxygen atom, strategic design of the catalyst can overcome this limitation. nih.gov Furthermore, organocatalytic methods have been developed for the enantioselective synthesis of C2-functionalized morpholines, which are valuable precursors. nih.gov These reactions often proceed via an enantioselective chlorination of an aldehyde, followed by reductive amination and cyclization. nih.gov

Aldehydes themselves can act as catalysts in certain transformations, such as hydroaminations and hydrations, often exploiting temporary intramolecularity to facilitate the reaction. rsc.org This principle highlights the versatility of the aldehyde functional group in catalytic cycles.

Table 1: Examples of Organocatalytic Transformations Relevant to Sulfonylated Aldehydes

Catalytic Strategy Catalyst Type Reaction Key Features
Radical-Radical Coupling N-Heterocyclic Carbene (NHC) Sulfonyl methylation of aldehydes Metal-free, mild conditions, good functional group tolerance. organic-chemistry.orgnih.gov
Conjugate Addition Morpholine-based catalyst 1,4-addition of aldehydes to nitroolefins Demonstrates the catalytic potential of the morpholine motif itself. nih.gov
Enantioselective Synthesis Diarylprolinol Silyl Ether α-chlorination of aldehydes for morpholine synthesis Leads to chiral C2-functionalized morpholines. nih.gov

Transition metal catalysis provides a highly effective route for the direct sulfonylation of C-H bonds and the construction of morpholine rings. A significant advancement is the copper-mediated C(sp²)−H sulfonylation of benzaldehydes using a transient directing group strategy. nih.gov In this method, a catalytic amount of an amino acid, such as β-alanine, condenses with the benzaldehyde to form a transient imine. nih.gov This imine directs a copper catalyst to regioselectively functionalize the ortho C-H bond with a sulfinate salt, yielding the corresponding sulfonylated benzaldehyde. nih.gov This process is notable for being the first to combine a transient directing group with copper for C-H functionalization and the first C-S bond-forming reaction using this strategy. nih.gov The resulting sulfonylated aldehyde can be further derivatized, for example, through reductive amination to install a morpholine moiety. nih.gov

Other metals, such as rhodium and ruthenium, are instrumental in synthesizing the chiral morpholine core. Asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst has been shown to produce 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). rsc.org Similarly, a tandem reaction involving hydroamination followed by asymmetric transfer hydrogenation with a ruthenium catalyst provides an efficient one-pot synthesis of 3-substituted morpholines. acs.orgorganic-chemistry.org

Table 2: Metal-Mediated Strategies for Synthesis of Morpholine and Sulfonyl Structures

Metal Catalyst Reaction Type Substrates Key Outcome
Copper Fluoride C-H Sulfonylation Benzaldehydes, Sulfinate Salts Regioselective synthesis of sulfonylated benzaldehydes. nih.gov
Rhodium-Bisphosphine Asymmetric Hydrogenation Unsaturated Morpholines Chiral 2-substituted morpholines with high enantioselectivity. rsc.org
Ruthenium-Ts-DPEN Asymmetric Transfer Hydrogenation Aminoalkyne substrates Chiral 3-substituted morpholines in a one-pot reaction. acs.orgorganic-chemistry.org
Palladium(0) Tsuji-Trost Reaction Vinyloxiranes, Amino-alcohols Diastereoselective synthesis of substituted morpholines. organic-chemistry.org

Stereoselective and Enantioselective Pathways for Morpholine Derivatives

Creating stereogenic centers with high fidelity is paramount in modern synthetic chemistry. For morpholine derivatives, this is often accomplished using chiral auxiliaries or by controlling the stereochemical outcome of cyclization reactions.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of subsequent reactions. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. Pseudoephedrine and its analogue, pseudoephenamine, are highly effective chiral auxiliaries for asymmetric alkylation reactions, which can be used to prepare enantiomerically enriched precursors for morpholine synthesis. nih.gov For instance, amides derived from pseudoephedrine can be alkylated with high diastereoselectivity; the auxiliary is then cleaved to reveal a chiral carboxylic acid, aldehyde, or ketone. nih.gov Pseudoephenamine has been shown to be a superior auxiliary in many cases, providing even higher diastereoselectivities, particularly in the formation of quaternary stereocenters. nih.gov

A practical application of this strategy is the asymmetric synthesis of chiral 1,2-amino alcohols and morpholin-2-ones from arylglyoxals using a pseudoephedrine auxiliary. nih.gov This Brønsted acid-catalyzed reaction yields morpholinone products with high selectivity, which can then be converted into the target 1,2-amino alcohols. nih.gov Oxazolidinones, popularized by David A. Evans, represent another important class of chiral auxiliaries used to set stereocenters in aldol (B89426) and alkylation reactions, which are foundational steps in the synthesis of complex molecules containing morpholine-like fragments. wikipedia.org

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Advantages
(1S,2S)-Pseudoephedrine Asymmetric alkylation Readily available, high diastereoselectivity, predictable stereochemical outcome. nih.govnih.gov
(1S,2S)-Pseudoephenamine Asymmetric alkylation Superior stereocontrol for quaternary centers, derivatives are often crystalline. nih.gov
Evans Oxazolidinones Asymmetric aldol and alkylation reactions High levels of diastereoselectivity, well-established protocols for attachment and removal. wikipedia.org
Camphorsultam Various asymmetric transformations Reliable and versatile for creating chiral centers. wikipedia.org

The final ring-closing step to form the morpholine heterocycle can be controlled to produce specific diastereomers or enantiomers. Diastereoselective cyclization is a key step in the synthesis of morpholinones from Ugi adducts derived from propiolic acid and glycolaldehyde (B1209225) dimer. researchgate.net This assembly involves a phosphine-promoted 6-exo-dig umpolung oxa-Michael cyclization, yielding 2-methylenemorpholin-3-one derivatives with controlled stereochemistry. researchgate.net

Enantioselective synthesis of morpholines has been achieved through catalytic tandem reactions. A one-pot sequence of hydroamination and asymmetric transfer hydrogenation, catalyzed by titanium and ruthenium complexes respectively, converts aminoalkyne substrates into chiral 3-substituted morpholines with high enantiomeric excesses (>95% ee). acs.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate's ether oxygen and the ruthenium catalyst's ligand are critical for achieving high enantioselectivity. acs.org This mechanistic insight has allowed the strategy to be extended to the synthesis of other heterocycles like piperazines. acs.org Asymmetric hydrogenation of pre-formed unsaturated morpholines using chiral rhodium catalysts is another powerful method for accessing enantiomerically pure 2-substituted morpholines. rsc.org

Multicomponent Reactions (MCRs) for Complex System Assembly

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov This approach is celebrated for its high pot, atom, and step economy (PASE), making it a cornerstone of green and efficient synthesis. nih.gov

Integration of the Compound into One-Pot Systems

One-pot synthesis, a strategy where reactants undergo successive chemical reactions in a single reactor, streamlines synthetic processes by avoiding the isolation of intermediates. This reduces waste, saves time, and minimizes resource consumption. nih.gov MCRs are inherently one-pot procedures. nih.gov

While the constituent parts of this compound, namely benzaldehyde and morpholine, are common reactants in various MCRs, researchgate.netresearchgate.netresearchgate.net specific research detailing the direct integration of the pre-formed this compound molecule into one-pot multicomponent systems is not prominently documented in available literature. Such MCRs often build complexity from simpler, individual components rather than starting with a more functionalized molecule. For instance, the A³ coupling reaction is a well-known three-component reaction involving an aldehyde, an amine, and an alkyne to produce propargylamines. researchgate.net

Cascade and Domino Reaction Sequences

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the formation of one bond triggers the conditions for the next, all within a single synthetic operation without the addition of new reagents. nih.gov These reactions are prized for their ability to rapidly construct complex molecular architectures from simple starting materials in a highly efficient manner. mdpi.com

A plausible mechanism for a cascade reaction often begins with an initial event, such as the elimination of a group, which then initiates a domino sequence of further transformations like cyclizations or cycloadditions to furnish the final product. nih.gov While extensive research exists on the use of various aldehydes in domino reactions, mdpi.com specific examples detailing the participation of this compound in such sequences are not readily found in the surveyed scientific literature.

Green Chemistry Principles in Synthetic Design

Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Key principles include the use of safer solvents, maximization of atom economy, and the development of sustainable catalytic methods. sigmaaldrich.com

Eco-Friendly Solvents and Reaction Media

The choice of solvent is critical to the environmental impact of a chemical process, as solvents constitute a large portion of the waste generated. rsc.org Green chemistry promotes the use of eco-friendly alternatives to traditional volatile organic compounds (VOCs). orientjchem.org These alternatives are selected based on their low toxicity, biodegradability, and derivation from renewable feedstocks. sigmaaldrich.com

Ideal green solvents include water, supercritical carbon dioxide, and bio-based solvents like ethanol, glycerol, and ethyl lactate. orientjchem.orgresearchgate.net Ionic liquids have also been explored as green reaction media due to their low volatility and tunability. semanticscholar.org While these solvents are widely applied in various organic syntheses, researchgate.net specific studies documenting their use in the synthesis of this compound are not detailed in the available research. The general trend, however, moves toward adopting such solvents to enhance the sustainability of synthetic protocols. rsc.org

Table 1: Examples of Green Solvents and Their Properties
SolventTypeKey AdvantagesCommon Applications
WaterAqueousNon-toxic, non-flammable, abundant, cheapVarious organic reactions, especially with water-soluble catalysts
EthanolBio-basedRenewable source, biodegradable, low toxicity orientjchem.orgGeneral solvent, extractions, crystallizations
Supercritical CO₂Supercritical FluidNon-toxic, non-flammable, easily removed orientjchem.orgExtractions (e.g., decaffeination), chromatography
GlycerolBio-basedRenewable (biodiesel byproduct), high boiling point, biodegradable orientjchem.orgMicrowave-assisted synthesis, nanoparticle synthesis
Ionic Liquids (ILs)Salt-basedLow volatility, tunable properties, potential for recyclability semanticscholar.orgCatalysis, multicomponent reactions semanticscholar.org
Cyrene™Bio-basedDerived from cellulose, biodegradable, high polarityReplacement for DMF and NMP

Atom Economy and Process Efficiency Considerations

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov A reaction with 100% atom economy is one where all reactant atoms are found in the product, generating no waste byproducts. rsc.org Addition and rearrangement reactions are typically high in atom economy, whereas substitution and elimination reactions are inherently less so.

Another metric, the E-Factor, quantifies the amount of waste generated per kilogram of product; a lower E-Factor signifies a greener process. researchgate.net Similarly, Process Mass Intensity (PMI) considers the total mass used in a process (reactants, solvents, catalysts) relative to the mass of the final product, providing a comprehensive view of process efficiency. chegg.com While these metrics are crucial for evaluating the "greenness" of a synthesis, a specific atom economy or PMI analysis for the industrial production of this compound is not available in the reviewed literature. However, applying these principles would involve designing a synthetic route that maximizes the incorporation of all starting materials into the final structure. nih.gov

Sustainable Catalysis for Reduced Environmental Impact

Catalysis is a fundamental pillar of green chemistry. Catalysts enhance reaction rates, often under milder conditions, and can be used in small amounts, thereby reducing energy consumption and waste. mdpi.com Sustainable catalysis focuses on using catalysts that are non-toxic, derived from abundant materials (like earth-abundant metals), and can be easily separated and recycled. mdpi.com

Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous as they can be easily recovered by filtration. researchgate.net The development of catalysts from waste materials or biomass further enhances sustainability. mdpi.com For example, catalysts derived from mineral processing waste have been developed for biodiesel production. mdpi.com While the use of sustainable catalysis is a general goal in modern organic synthesis, specific research applying such catalysts to the synthesis of this compound has not been identified.

Mechanistic Organic Chemistry and Reactivity Profiles

Elucidation of Reaction Mechanisms

The unique arrangement of the aldehyde, sulfonyl, and morpholine (B109124) moieties in 2-(Morpholine-4-sulfonyl)benzaldehyde dictates its chemical behavior. The following sections explore the key reaction mechanisms associated with this structure.

The primary reaction pathway for the aldehyde functional group is nucleophilic addition. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the C=O pi bond to break and form a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of the alkoxide yields an alcohol.

The reactivity of the benzaldehyde (B42025) moiety in this compound is governed by two opposing factors:

Electronic Activation : The morpholine-4-sulfonyl group, positioned ortho to the aldehyde, is a potent electron-withdrawing group due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. researchgate.net This group exerts a strong negative inductive (-I) and resonance (-M) effect, which withdraws electron density from the benzene (B151609) ring and, consequently, from the carbonyl carbon. This increased partial positive charge (δ+) on the carbonyl carbon enhances its electrophilicity, making it more susceptible to attack by nucleophiles compared to unsubstituted benzaldehyde. stackexchange.comvaia.com

While not a reaction of this compound itself, understanding the intramolecular cyclization mechanisms that form the morpholine ring is crucial to the compound's synthetic context. Morpholine rings are commonly synthesized from β-amino alcohols. researchgate.netresearchgate.netorganic-chemistry.org A plausible pathway for the formation of the N-arylsulfonyl morpholine structure involves the reaction of an N-substituted-2-aminoethanol with an appropriate benzenesulfonyl chloride derivative.

A key step in this process is an intramolecular Williamson ether synthesis. The general mechanism proceeds as follows:

Sulfonamide Formation : A precursor, such as 2-((2-formylphenyl)sulfonamido)ethan-1-ol, is formed by reacting 2-formylbenzenesulfonyl chloride with ethanolamine.

Activation of the Hydroxyl Group : The terminal hydroxyl group is converted into a good leaving group, for instance, by tosylation or mesylation, or by reaction with a vinyl sulfonium (B1226848) salt which acts as a bis-electrophile. bris.ac.uk

Intramolecular Cyclization : In the presence of a non-nucleophilic base, the sulfonamide nitrogen is deprotonated. The resulting anion acts as an internal nucleophile, attacking the carbon bearing the leaving group in an SN2 reaction to close the six-membered morpholine ring. researchgate.netbris.ac.uk

This strategy highlights a common and efficient method for constructing the morpholine heterocycle through a robust intramolecular cyclization step. researchgate.net

Aldehydes react with secondary amines under acidic catalysis to form enamines, which are versatile synthetic intermediates. masterorganicchemistry.comwikipedia.orgbyjus.com The reaction of this compound with a secondary amine, such as pyrrolidine (B122466), would proceed through a well-established mechanism: chemistrysteps.comlibretexts.org

Nucleophilic Attack : The secondary amine nitrogen attacks the electrophilic carbonyl carbon.

Proton Transfer : A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org

Protonation of Oxygen : The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺).

Dehydration : The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation : Unlike in imine formation from primary amines, there is no proton on the nitrogen to be removed. Instead, a base (such as the solvent or another amine molecule) removes a proton from the adjacent carbon (the former aldehyde carbon), leading to the formation of a C=C double bond and yielding the neutral enamine product. chemistrysteps.comlibretexts.org

The resulting enamine is a nucleophile at the α-carbon and can participate in various C-C bond-forming reactions. masterorganicchemistry.com

The sulfonyl group profoundly influences the reactivity of this compound. Its effects can be categorized as electronic and steric.

Electronic Effects : As a strong electron-withdrawing group, the sulfonyl moiety significantly increases the reaction rate of nucleophilic additions to the carbonyl group by enhancing its electrophilicity. researchgate.net This effect is well-documented in studies of substituted benzaldehydes, where electron-withdrawing groups accelerate reaction rates with nucleophiles. researchgate.netresearchgate.net

Steric Effects : The steric bulk of the ortho-sulfonyl group can hinder the approach of nucleophiles to the aldehyde, potentially decreasing the reaction rate. sciforum.netresearchgate.net This effect is particularly pronounced for ortho substituents. sciforum.net Furthermore, this steric presence can influence stereoselectivity in reactions where a new chiral center is formed at the carbonyl carbon, potentially favoring the formation of one diastereomer over another by blocking one face of the aldehyde. In some cases, ortho-alkyl groups on arenesulfonyl chlorides have been observed to cause an anomalous acceleration in reaction rates, a phenomenon known as a "positive steric effect," where the ortho groups may lock the molecule into a more reactive conformation. sciforum.netresearchgate.net

Reaction Kinetics and Rate Determination

Kinetic studies provide quantitative insight into the factors influencing reaction rates and mechanisms.

Reaction Constant (ρ) : For nucleophilic addition to the aldehyde group, the reaction is facilitated by electron-withdrawing substituents that stabilize the developing negative charge on the oxygen atom in the transition state. This corresponds to a positive value for the reaction constant, ρ. researchgate.netarkat-usa.org

Substituent Constant (σ) : The ortho-morpholine-4-sulfonyl group would possess a large, positive sigma constant (σ) due to its powerful electron-withdrawing nature.

Based on these principles, the rate of nucleophilic addition to this compound is expected to be significantly faster than that of unsubstituted benzaldehyde. However, Hammett correlations are most reliable for meta and para substituents, as ortho substituents introduce steric effects that can cause deviation from linearity. researchgate.net The steric hindrance from the ortho group in this molecule would likely attenuate the rate enhancement predicted solely by electronic effects.

An illustrative table below compares the expected relative rates for a hypothetical nucleophilic addition reaction to various substituted benzaldehydes.

Substituent (on Benzaldehyde)Hammett Constant (σₚ)Expected Relative Rate (k_rel)Primary Effect
p-OCH₃-0.27< 1Electron-donating (deactivating)
-H (Unsubstituted)0.001Reference
p-Cl+0.23> 1Electron-withdrawing (activating)
p-NO₂+0.78>> 1Strongly electron-withdrawing (strongly activating)
o-SO₂-MorpholineN/A (ortho)>> 1 (Predicted)Very strong electronic activation, counteracted by steric hindrance

Data in the table for p-substituted compounds are based on established principles of Hammett correlations. The entry for this compound is a prediction based on the strong electron-withdrawing nature of the sulfonyl group, acknowledging that the actual value would be modulated by steric effects.

Applications As a Versatile Synthetic Intermediate

Role in the Synthesis of Diverse Heterocyclic Scaffolds

The aldehyde group is a cornerstone functional group for building heterocyclic rings. Its electrophilic carbon atom readily reacts with various nucleophiles, initiating cyclization cascades that lead to a multitude of heterocyclic systems.

The synthesis of quinoxalines, a class of nitrogen-containing heterocycles, is a classic application for ortho-substituted benzaldehydes. The standard method involves the condensation of a 1,2-diamino compound with a 1,2-dicarbonyl compound. nih.govmdpi.com In this context, 2-(Morpholine-4-sulfonyl)benzaldehyde can react with various o-phenylenediamines. The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and aromatization to yield the corresponding quinoxaline (B1680401) derivative, where the morpholine-sulfonylphenyl group is a key substituent. This reaction provides a direct pathway to highly functionalized quinoxalines, which are prevalent in pharmacologically active molecules. mdpi.com

Similarly, this benzaldehyde (B42025) derivative is a valuable precursor for pyrimidine (B1678525) synthesis. Pyrimidines can be constructed through various condensation reactions, most notably those involving a three-carbon fragment and an amidine, urea (B33335), or guanidine. bu.edu.eg The aldehyde group of this compound can serve as one of the key carbon atoms in the resulting pyrimidine ring. For instance, in reactions analogous to the Biginelli reaction, it can condense with a β-dicarbonyl compound and urea (or thiourea) to form dihydropyrimidones. bu.edu.eg This approach allows for the incorporation of the morpholine-sulfonylphenyl moiety into the pyrimidine core, creating novel derivatives for further study. bohrium.comresearchgate.net

Table 1: Synthesis of Quinoxaline and Pyrimidine Scaffolds

HeterocycleReactant(s) with this compoundGeneral Reaction Type
Quinoxaline o-PhenylenediamineCondensation/Cyclization
Pyrimidine β-Dicarbonyl compound, Urea/ThioureaMulticomponent Condensation

The versatility of this compound extends to the synthesis of sulfur-containing heterocycles like thiazoles. While the direct Hantzsch synthesis typically requires an α-haloketone, the aldehyde can be readily converted to such an intermediate. wikipedia.org Alternatively, modified multicomponent procedures, such as the Hantzsch thiazole (B1198619) synthesis, can directly utilize benzaldehyde derivatives in a one-pot reaction with a thioamide and a bromoacetyl compound to generate highly substituted thiazoles. bepls.com The aldehyde functionality is crucial for forming the C-4 and C-5 bond of the thiazole ring. slideshare.net Gewald-type reactions also offer a pathway to thiazoles from nitriles and an aldehyde precursor, highlighting the flexibility of using this starting material. nih.gov

Beyond thiazoles, the aldehyde group is a gateway to a vast range of other nitrogen and oxygen-containing heterocycles. nih.gov Condensation with amino alcohols can yield oxazolidines, while reactions with hydrazines can produce pyrazoles or pyridazines depending on the co-reactants. Its reaction with hydroxylamine (B1172632) forms an oxime, a versatile intermediate for further transformations. The synthesis of benzo-fused oxygen heterocycles, such as chromenes, can also be achieved from ortho-substituted aldehydes through domino reactions involving arynes. nih.gov The strategic placement of the morpholine-sulfonyl group on the benzaldehyde provides a route to novel heterocycles with potential applications in medicinal and materials chemistry. researchgate.netrsc.org

The structure of this compound is inherently suited for the synthesis of fused polycyclic compounds, where multiple rings share common edges. nih.gov Following the initial formation of a heterocycle, such as a quinoline (B57606) or pyrimidine, the existing aromatic ring and the newly formed ring can serve as a foundation for further annulation reactions.

For example, intramolecular Friedel-Crafts reactions can be employed to form an additional ring fused to the initial benzaldehyde ring, a common strategy in synthesizing complex polycyclic frameworks. researchgate.net The synthesis of dihydroimidazo-fused systems is another example where bicyclic amides can be cyclized to form more complex structures. rsc.org The presence of the morpholine-sulfonyl group can influence the regioselectivity of these cyclization reactions. The ability to build upon the initial heterocyclic product allows for the systematic construction of elaborate, multi-ring systems, including those found in natural products and advanced materials.

Strategies for Further Functionalization and Derivatization

Once incorporated into a larger molecular scaffold, the constituent parts of the original this compound molecule can be chemically altered to fine-tune the properties of the final product.

The aromatic phenyl ring of the this compound moiety is amenable to electrophilic aromatic substitution reactions. savemyexams.combyjus.com The directing effects of the substituents already present—the aldehyde and the morpholine-sulfonyl group—are crucial in determining the position of new functional groups. Both the aldehyde (-CHO) and the sulfonyl (-SO2R) groups are electron-withdrawing and act as meta-directors. youtube.com This directing effect guides incoming electrophiles (e.g., in nitration or halogenation reactions) to specific positions on the ring, allowing for controlled and predictable functionalization. libretexts.orgyoutube.com This capability is essential for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsExpected Product
Nitration Conc. HNO₃, Conc. H₂SO₄Nitro-substituted derivative
Halogenation X₂ (e.g., Br₂), Lewis Acid (e.g., FeBr₃)Halo-substituted derivative
Sulfonation Fuming H₂SO₄ (H₂SO₄/SO₃)Sulfonic acid-substituted derivative
Friedel-Crafts Acylation RCOCl, AlCl₃Acyl-substituted derivative

The morpholine (B109124) ring itself, while generally stable, offers opportunities for chemical modification. Although the tertiary amine within the ring is relatively unreactive, the ring can be cleaved under specific, often harsh, reaction conditions. More subtle modifications are synthetically more valuable. For instance, functionalization at the carbon atoms adjacent to the nitrogen or oxygen is a known strategy for modifying morpholine-containing compounds. While direct functionalization of the morpholine ring in this specific sulfonamide context is less commonly reported, related chemistries on morpholine-fused triazoles suggest that the ring can be part of more complex fused heterocyclic systems. researchgate.net The development of novel methods for the selective transformation of the morpholine moiety remains an active area of research, promising new avenues for creating molecular diversity.

Elaboration of the Sulfonyl Moiety

The sulfonyl group in aryl sulfonamides is often considered robust, yet it can be subjected to a variety of chemical transformations, offering pathways to further functionalize the molecule. For this compound, the sulfonyl moiety could potentially undergo several types of reactions, drawing parallels from the broader chemistry of aryl sulfonamides.

One significant area of exploration for aryl sulfonamides is the transition-metal-catalyzed C-H activation and functionalization of the aromatic ring, directed by the sulfonyl group. Although specific studies on this compound are not prominent, related research on other aryl sulfonamides demonstrates the potential for introducing new substituents at the positions ortho to the sulfonyl group. However, in this particular molecule, the existing ortho-aldehyde group might sterically hinder or electronically influence such transformations.

Another avenue for the elaboration of the sulfonyl moiety involves reactions that directly modify the sulfur atom or the morpholine ring. While the sulfonamide bond is generally stable, under certain reductive or harsh acidic/basic conditions, cleavage could occur, although this is typically a less desirable pathway unless a complete removal of the group is intended. More synthetically useful would be modifications of the morpholine ring itself, though this is less common while attached to the sulfonyl group.

A more contemporary approach to functionalizing sulfonamides involves their conversion into sulfonyl radical intermediates. This can be achieved through photoredox catalysis, opening up possibilities for radical-based carbon-carbon and carbon-heteroatom bond-forming reactions. The generation of a sulfonyl radical from this compound could, in principle, allow for its addition to alkenes or alkynes, thereby extending the carbon framework.

The following table illustrates potential transformations of the aryl sulfonyl moiety based on general reactivity patterns of related compounds.

Reaction Type Reagents and Conditions Potential Product Type Note
C-H FunctionalizationTransition metal catalyst (e.g., Rh, Ru), directing group assistanceFurther substituted benzaldehyde derivativesThe ortho-aldehyde may influence regioselectivity and feasibility.
Sulfonyl Radical FormationPhotocatalyst, light irradiationIntermediate for addition reactionsAllows for the formation of new C-S bonds.
Reductive CleavageStrong reducing agents (e.g., LiAlH4)Desulfonylated benzaldehydeGenerally not a primary pathway for elaboration.

This table is illustrative and based on the general reactivity of aryl sulfonamides. Specific studies on this compound are not widely reported.

Contribution to Complex Organic Molecule Construction

The bifunctional nature of this compound, possessing both an aldehyde and a sulfonyl group on a benzene (B151609) ring, makes it a theoretical candidate for the synthesis of complex organic molecules, including bridged and spiro architectures, as well as advanced materials.

Bridged and spirocyclic systems are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures. The ortho-disubstituted pattern of this compound provides a potential starting point for intramolecular reactions to form such complex ring systems.

For instance, the aldehyde group can readily participate in reactions like aldol (B89426) condensations, Wittig reactions, or reductive aminations. By introducing a suitable reaction partner that can also interact with the sulfonyl group or the aromatic ring, a cyclization cascade could be envisioned to construct a bridged or spirocyclic framework. An example could involve an intramolecular reaction where a nucleophile, introduced via the aldehyde, attacks a position on the morpholine ring or the aromatic nucleus.

While there is a lack of specific examples in the literature that utilize this compound for this purpose, the general strategy of employing ortho-functionalized aromatic compounds in the synthesis of complex cyclic systems is well-established. For example, intramolecular Stetter reactions of benzaldehydes tethered to a cyclic enone are known to produce spiro-fused tricyclic frameworks. researchgate.net Similarly, intramolecular cyclizations of other ortho-substituted benzaldehydes have been used to generate a variety of heterocyclic scaffolds. nih.govrsc.orgrsc.org

The table below presents hypothetical pathways to bridged and spiro systems starting from a derivative of this compound.

Target Architecture Hypothetical Reaction Sequence Key Transformation
Bridged Heterocycle1. Functionalization of the aldehyde. 2. Intramolecular cyclization.Intramolecular nucleophilic substitution or addition.
Spirocyclic Compound1. Conversion of the aldehyde to a tethered nucleophile/electrophile. 2. Spirocyclization.Intramolecular annulation.

This table outlines theoretical synthetic strategies. The direct application of this compound in these syntheses requires experimental validation.

Aromatic aldehydes and sulfonated compounds are known precursors for various functional organic materials, including conductive polymers and dyes. The combination of these functionalities in this compound suggests its potential, though largely unexplored, utility in materials science.

The aldehyde group can be a key component in the synthesis of conjugated polymers through condensation reactions with amines or other nucleophiles, leading to poly(azomethine)s or other related conductive polymers. acs.org The presence of the morpholine-sulfonyl group could influence the solubility, processability, and electronic properties of the resulting polymer.

Furthermore, sulfonated aromatic compounds are integral to the synthesis of many synthetic dyes. The sulfonyl group can act as a solubilizing group or as a site for further chemical modification. The this compound molecule could serve as a building block for azo dyes or other chromophoric systems, where the aldehyde provides a reactive handle for linking to other aromatic systems. ijbpas.commjbas.com

The potential applications in materials science are summarized in the table below.

Material Type Role of this compound Potential Properties
Conductive PolymersMonomer in polycondensation reactionsTunable solubility and electronic properties
Functional DyesPrecursor for chromophore synthesisEnhanced solubility and modified photophysical properties

The use of this compound as a precursor for these materials is speculative and based on the known chemistry of its functional groups.

Spectroscopic and Structural Characterization Methods

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization of Reaction Products

The ¹H and ¹³C NMR spectra of 2-(Morpholine-4-sulfonyl)benzaldehyde are predicted to show characteristic signals corresponding to its three main structural components: the benzaldehyde (B42025) ring, the sulfonyl group, and the morpholine (B109124) ring.

Proton (¹H) NMR: The ¹H NMR spectrum would feature a distinct singlet for the aldehyde proton (-CHO) in the downfield region, typically around 10.0 ppm. The aromatic region would display complex multiplets for the four protons on the disubstituted benzene (B151609) ring. The morpholine ring protons would appear as two distinct triplets in the upfield region. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected around 3.0-3.2 ppm, while the protons on the carbons adjacent to the oxygen atom (O-CH₂) would be shifted further downfield to approximately 3.7-3.9 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region of 190-193 ppm. rsc.org The aromatic carbons would produce several signals between 124 and 140 ppm. The morpholine ring would exhibit two signals: one for the carbons adjacent to the nitrogen (ca. 46 ppm) and another for the carbons adjacent to the oxygen (ca. 66 ppm). Studies on similar N-substituted morpholines confirm these general chemical shift regions. researchgate.net For the related isomer, 4-(benzenesulfonyl)-morpholine, the morpholine carbons were observed at 46.1 ppm (N-CH₂) and 66.2 ppm (O-CH₂). scielo.org.mx

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aldehyde (-CHO) ~10.0 (s) ~192
Aromatic (C₆H₄) ~7.5-8.2 (m) ~124-140
Morpholine (-N-CH₂-) ~3.1 (t) ~46

Note: Data are estimated based on typical values for benzaldehydes and N-sulfonylmorpholine derivatives.

Two-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed. researchgate.net

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the aromatic ring and confirm the connectivity within the morpholine ring (i.e., showing correlation between the -N-CH₂- and -O-CH₂- protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound, the molecular formula is C₁₁H₁₃NO₄S. guidechem.comsigmaaldrich.com

The expected monoisotopic mass can be calculated with high precision. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. The experimentally measured mass is then compared to the calculated mass. A match within a narrow tolerance (typically < 5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass. beilstein-journals.org

Table 2: HRMS Data for this compound

Formula Ion Calculated Exact Mass Observed Mass
C₁₁H₁₃NO₄S [M+H]⁺ 256.0638 Typically within ± 0.001 Da

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would exhibit several characteristic absorption bands.

The most prominent peaks would be from the sulfonyl (SO₂) and aldehyde (CHO) groups. The sulfonyl group typically shows two strong stretching vibrations: an asymmetric stretch (νas) around 1350-1320 cm⁻¹ and a symmetric stretch (νs) around 1160-1140 cm⁻¹. The aldehyde group is characterized by a strong C=O stretching band, which for aromatic aldehydes appears in the range of 1710-1685 cm⁻¹. researchgate.net Additionally, a characteristic C-H stretch for the aldehyde proton is often visible near 2850 cm⁻¹ and 2750 cm⁻¹. Other key vibrations include the C-O-C stretch of the morpholine ring around 1115 cm⁻¹ and aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region. scielo.org.mxresearchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aldehyde C=O stretch 1710-1685 Strong
Aldehyde C-H stretch ~2850, ~2750 Medium
Sulfonyl S=O asymmetric stretch 1350-1320 Strong
Sulfonyl S=O symmetric stretch 1160-1140 Strong
Aromatic C=C stretch 1600-1450 Medium-Weak
Morpholine C-O-C stretch ~1115 Strong

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing atomic positions, bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray structure would provide invaluable information, including:

Confirmation of the ortho substitution pattern on the benzaldehyde ring.

The precise conformation of the morpholine ring, which is expected to adopt a stable chair conformation.

The rotational orientation (torsion angles) of the morpholine and aldehyde groups relative to the plane of the benzene ring.

Details of intermolecular interactions in the crystal lattice, such as hydrogen bonds or π–π stacking, which govern the crystal packing.

Determination of Absolute Configuration in Chiral Derivatives

While this compound itself is achiral, its aldehyde functional group serves as a handle for introducing chirality. For example, reaction with a chiral nucleophile or a reducing agent in the presence of a chiral catalyst can generate a chiral secondary alcohol.

If such a chiral derivative is synthesized and obtained as a single enantiomer, X-ray crystallography can be used to determine its absolute configuration (i.e., whether it is the R or S enantiomer). This is typically achieved through anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is used to distinguish between the two possible enantiomeric forms. The analysis results in the calculation of the Flack parameter, which provides a high degree of confidence in the assignment of the absolute stereochemistry. semanticscholar.org This technique is crucial in asymmetric synthesis and drug development where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

Analysis of Crystal Packing and Intermolecular Interactions

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific studies detailing the crystal structure, crystal packing, or intermolecular interactions of the compound this compound. While research on various substituted benzaldehyde derivatives exists, detailing interactions such as C–H⋯O hydrogen bonds and π–π stacking, specific crystallographic data for the ortho-substituted this compound is not available.

Therefore, a detailed analysis of its crystal packing and the specific intermolecular forces governing its supramolecular architecture cannot be provided at this time. The determination of these features would require experimental analysis, such as single-crystal X-ray diffraction, which has not been reported in the accessible literature.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Applications for Molecular Properties

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-(Morpholine-4-sulfonyl)benzaldehyde, DFT studies would typically be used to calculate properties such as:

Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Electronic properties: Including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding reactivity.

Spectroscopic properties: Predicting infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra to aid in experimental characterization.

Charge distribution: Analyzing the distribution of electrons within the molecule to identify reactive sites.

A literature search did not yield any studies presenting DFT-calculated data for these properties specifically for this compound.

Theoretical Prediction of Reaction Pathways and Energy Barriers

Computational methods can be employed to model chemical reactions, predicting the most likely pathways and the energy required for them to occur. For this compound, this could involve studying:

The reactivity of the aldehyde group in nucleophilic addition reactions.

The stability of the sulfonyl-morpholine linkage under various conditions.

The potential for intramolecular interactions to influence reactivity.

No specific research articles detailing the theoretical prediction of reaction pathways or energy barriers for this compound were found.

Molecular Dynamics and Conformational Analysis

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time.

Study of Intramolecular Rotations and Conformer Stability

The presence of single bonds in this compound allows for rotation around these bonds, leading to different spatial arrangements known as conformers. A thorough computational analysis would involve:

Identifying the various stable conformers of the molecule.

Calculating the relative energies of these conformers to determine their populations at different temperatures.

Determining the energy barriers for rotation between different conformers.

Specific data on the conformer stability and intramolecular rotation barriers for this compound is not available in the reviewed literature.

Exploration of Potential Energy Surfaces

The potential energy surface (PES) is a conceptual and mathematical tool used to explore the relationship between the energy of a molecule and its geometry. A detailed exploration of the PES for this compound would map out the energy landscape, identifying stable conformers (minima) and transition states (saddle points) for conformational changes or reactions. This level of detailed analysis for the target compound has not been published.

Theoretical Studies on Selectivity and Catalysis

If this compound were to be used as a reactant or a catalyst, theoretical studies could predict its selectivity. For instance, if the aldehyde group were to react, computations could help understand the facial selectivity of nucleophilic attack, influenced by the bulky morpholine-sulfonyl group. Similarly, if the molecule were part of a catalytic system, computational models could elucidate the mechanism of catalysis. No such studies focusing on this compound were identified.

Computational Insights into Regioselectivity and Stereoselectivity

No computational studies detailing the regioselectivity or stereoselectivity of reactions involving this compound have been published. Such studies would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways and transition states. These calculations would provide energy barriers for different potential outcomes, thereby predicting the favored regio- and stereoisomers. The influence of the bulky and electron-withdrawing morpholine-4-sulfonyl group at the ortho position would be of particular interest in these theoretical investigations, as it would be expected to exert significant steric and electronic effects on the reactivity of the aldehyde functional group and the aromatic ring. However, without specific research, any discussion would be purely speculative.

Modeling of Ligand-Substrate and Catalyst-Substrate Interactions (Purely Theoretical)

Similarly, there is a lack of purely theoretical models describing the interactions between this compound and various ligands or catalysts. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are standard tools for investigating these non-covalent interactions. Such models would elucidate the binding modes, interaction energies, and key intermolecular forces (e.g., hydrogen bonding, van der Waals forces, electrostatic interactions) that govern the formation of ligand-substrate or catalyst-substrate complexes. This information is crucial for understanding reaction mechanisms and for the rational design of new catalysts and selective reactions. The unique steric and electronic profile of the this compound would likely lead to distinct interaction patterns, but in the absence of dedicated computational studies, these remain uncharacterized.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.